H-Thr(bzl)-obzl hcl

Overview

Description

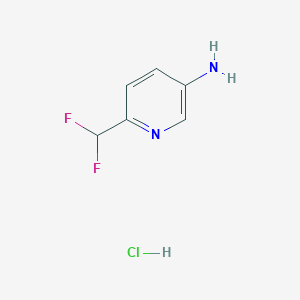

H-Thr(bzl)-obzl hcl, also known as H-Tbo, is a synthetic peptide developed for scientific research purposes. It is not intended for medicinal or household use .

Synthesis Analysis

H-Thr(bzl)-obzl hcl is synthesized for research and development purposes. It is also available for custom peptide synthesis, process development, and GMP manufacturing .Molecular Structure Analysis

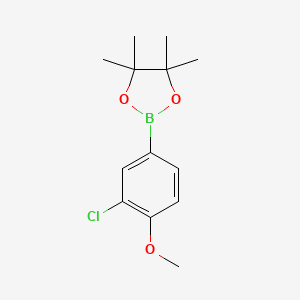

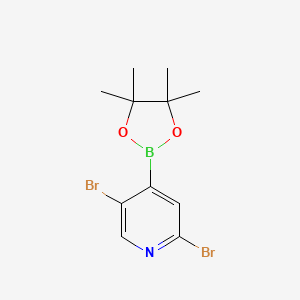

The molecular formula of H-Thr(bzl)-obzl hcl is C18H22ClNO3. Its molecular weight is 335.8 g/mol. The average mass is 245.703 Da and the mono-isotopic mass is 245.081863 Da .Chemical Reactions Analysis

There is limited information available on the chemical reactions involving H-Thr(bzl)-obzl hcl. It is primarily used for research and development .Physical And Chemical Properties Analysis

The physical and chemical properties of H-Thr(bzl)-obzl hcl are defined by its molecular structure. It has a molecular formula of C18H22ClNO3 and a molecular weight of 335.8 g/mol.Scientific Research Applications

Solid-Phase Peptide Synthesis (SPPS):

- The tert-butyloxycarbonyl (Boc)/benzyl (Bzl) chemistry, which is likely to involve compounds like H-Thr(bzl)-obzl hcl, is crucial in SPPS. This method is widely used for synthesizing long and complex polypeptides, offering advantages like reliability and versatility in producing C-terminal thioesters for native chemical ligation applications (Muttenthaler, Albericio, & Dawson, 2015).

Protein Structure Analysis:

- The use of 13C NMR spectroscopy for analyzing the structure of peptides and proteins often involves protected peptides, possibly including derivatives like H-Thr(bzl)-obzl hcl. This technique helps in understanding the conformational behavior of peptides based on their amino acid sequences (Schwenzer, Scheller, & Losse, 1979).

Synthesis and Biological Activity Studies:

- Research on the synthesis and biological activities of peptides, including those with hydroxyproline residues, may utilize compounds like H-Thr(bzl)-obzl hcl. These studies focus on the creation of peptide analogues and their effects on biological systems, such as modulating immunogenic activity (Biondi, Filira, Rocchi, Tzehoval, & Fridkin, 1993).

Spectroscopic Sensing Applications:

- Terahertz (THz) spectroscopic sensing technologies, which are increasingly being used in various applications, might involve the study of compounds like H-Thr(bzl)-obzl hcl. These techniques are essential in understanding the molecular dynamics and interactions in biological and chemical systems (Wilmink & Grundt, 2011).

Chemical Sensing and Analysis:

- Research on the development of fluorescence probes for detecting specific chemicals or residues in solutions may use compounds like H-Thr(bzl)-obzl hcl. These studies are significant in developing sensitive and selective methods for chemical analysis and environmental monitoring (Wang, Xi, Liu, Chen, Gu, Jiang, Chen, & Wang, 2020).

Peptide Coupling and Racemization Studies:

- Research on new peptide coupling reagents and methodologies, aiming to reduce racemization during peptide synthesis, may involve the use of protected amino acids similar to H-Thr(bzl)-obzl hcl. This area is crucial for advancing the precision and efficiency of peptide synthesis (Pedersen, Thorsen, El-Khrisy, Clausen, & Lawesson, 1982).

Mechanism of Action

The mechanism of action of H-Thr(bzl)-obzl hcl is not clearly defined due to its primary use in scientific research.

Safety and Hazards

properties

IUPAC Name |

benzyl (2S,3R)-2-amino-3-phenylmethoxybutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3.ClH/c1-14(21-12-15-8-4-2-5-9-15)17(19)18(20)22-13-16-10-6-3-7-11-16;/h2-11,14,17H,12-13,19H2,1H3;1H/t14-,17+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORVAXKPZMYPUKE-CVLQQERVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OCC1=CC=CC=C1)N)OCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)OCC1=CC=CC=C1)N)OCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

67580-86-3 | |

| Record name | L-Threonine, O-(phenylmethyl)-, phenylmethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67580-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(Piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine dihydrochloride](/img/structure/B1431312.png)

![5-[4-(Trifluoromethyl)phenyl]-2-piperidone](/img/structure/B1431314.png)

![1-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B1431318.png)

![1-{5-Methylfuro[3,2-b]pyridin-2-yl}ethan-1-one](/img/structure/B1431319.png)